molecular formula C17H20N4O3 B2608249 (4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034245-78-6

(4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No. B2608249
CAS RN: 2034245-78-6
M. Wt: 328.372
InChI Key: ZPVWSWZXBHBHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
BenchChem offers high-quality (4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Core Replacement in Histamine Antagonists

A study explored the synthesis and screening of small molecules with a heterocyclic core for in vitro affinity at the human histamine H3 receptor. This research is part of efforts to find high-affinity, selective antagonists that can cross the blood-brain barrier, highlighting the compound's role in developing central nervous system (CNS) drugs (Swanson et al., 2009).

Development of Antipsychotic Agents

Another study focused on the synthesis of novel butyrophenones as potential antipsychotic agents, demonstrating the compound's utility in addressing mental health disorders through its interaction with dopamine and serotonin receptors (Raviña et al., 2000).

Anti-inflammatory and Antibacterial Agents

Research on the synthesis of novel pyrazoline derivatives showcased their potential as anti-inflammatory and antibacterial agents, underscoring the compound's significance in developing new treatments for inflammation and bacterial infections (Ravula et al., 2016).

Novel Synthesis Approaches

A study detailed the synthesis of naphtho[2,1-b]furan-2-yl derivatives, indicating the compound's role in advancing synthetic chemistry methodologies for developing new chemical entities with varied biological activities (Abdelhamid et al., 2012).

Antimicrobial Activity

Investigations into new pyridine derivatives emphasized the compound's antimicrobial properties, contributing to the search for novel antimicrobial agents in the fight against resistant strains of bacteria and fungi (Patel et al., 2011).

Corrosion Inhibition

Research on organic inhibitors for corrosion prevention in acidic mediums revealed the compound's potential as a corrosion inhibitor, illustrating its practical applications in material science and engineering (Singaravelu et al., 2022).

properties

IUPAC Name

furan-3-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-16(13-4-10-24-12-13)19-6-8-20(9-7-19)17(23)14-11-18-21-5-2-1-3-15(14)21/h4,10-12H,1-3,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVWSWZXBHBHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=COC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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